molecular formula C7H10O4 B13347842 (R)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid

(R)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B13347842
M. Wt: 158.15 g/mol
InChI Key: YYGSADLKVCTXSP-SCSAIBSYSA-N
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Description

®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a tetrahydrofuran ring, a carboxylic acid group, and a ketone functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Esterification: Esters of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid.

Scientific Research Applications

®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and carboxylic acid, allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid: The non-chiral version of the compound.

    4,4-Dimethyl-5-hydroxytetrahydrofuran-3-carboxylic acid: A reduced form with a hydroxyl group instead of a ketone.

    4,4-Dimethyl-5-oxotetrahydrofuran-3-methyl ester: An esterified derivative.

Uniqueness: ®-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This enantiomeric purity is crucial for applications in pharmaceuticals and other fields where stereochemistry plays a vital role.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3R)-4,4-dimethyl-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-7(2)4(5(8)9)3-11-6(7)10/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI Key

YYGSADLKVCTXSP-SCSAIBSYSA-N

Isomeric SMILES

CC1([C@H](COC1=O)C(=O)O)C

Canonical SMILES

CC1(C(COC1=O)C(=O)O)C

Origin of Product

United States

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